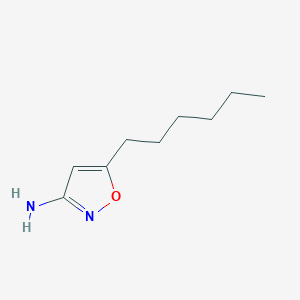

5-Hexyl-1,2-oxazol-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

119409-95-9 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

5-hexyl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)11-12-8/h7H,2-6H2,1H3,(H2,10,11) |

InChI Key |

DNDNXOGZEUDOJK-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC(=NO1)N |

Canonical SMILES |

CCCCCCC1=CC(=NO1)N |

Synonyms |

3-Isoxazolamine,5-hexyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hexyl 1,2 Oxazol 3 Amine and Analogues

Strategic Approaches to the 1,2-Oxazole Ring System Formation

The formation of the 1,2-oxazole ring is the cornerstone of the synthesis. Various strategic approaches have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cycloaddition Reactions in 1,2-Oxazole Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a fundamental and widely employed method for constructing the 1,2-oxazole ring. beilstein-journals.orgorganic-chemistry.org This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.gov

To synthesize a 5-hexyl substituted 1,2-oxazole, the reaction would typically involve a nitrile oxide and a hexyl-containing dipolarophile. For instance, the cycloaddition of a nitrile oxide with 1-octyne (B150090) would regioselectively yield a 3-substituted-5-hexyl-1,2-oxazole. The regioselectivity of these reactions, which dictates whether the 3,5- or 3,4-disubstituted product is formed, is governed by steric and electronic factors. mdpi.com Intramolecular nitrile oxide cycloaddition (INOC) is another powerful variant that can be used to create complex, fused ring systems containing the 1,2-oxazole moiety with high regiocontrol. mdpi.com

Another notable cycloaddition strategy is the enamine-triggered [3+2] cycloaddition. This metal-free approach reacts aldehydes and N-hydroximidoyl chlorides to form dihydroisoxazole (B8533529) intermediates, which are then oxidized to the corresponding 1,2-oxazoles. organic-chemistry.org This method offers high yields and regioselectivity under mild conditions. organic-chemistry.org For the synthesis of 5-aminoisoxazoles specifically, the 1,3-dipolar cycloaddition of nitrile oxides to α-cyanoenamines has been shown to be highly regioselective, providing a direct route to this class of compounds. nih.gov

Table 1: Comparison of Cycloaddition Strategies for 1,2-Oxazole Synthesis

| Strategy | Key Reactants | Key Features | Regioselectivity |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alken | Versatile, widely used | Typically yields 3,5-disubstituted products |

| Enamine-triggered [3+2] Cycloaddition | Aldehyde + N-hydroximidoyl chloride | Metal-free, mild conditions, high yields | Regiospecific for 3,4-disubstituted isoxazoles |

| Cycloaddition with α-Cyanoenamines | Nitrile Oxide + α-Cyanoenamine | Direct route to 5-aminoisoxazoles | Highly regioselective |

Oxidative Cyclization Methodologies for Heterocycle Construction

Oxidative cyclization provides an alternative pathway to the 1,2-oxazole core by forming a key C-O or N-O bond in the final ring-closing step. These methods often utilize an external oxidant to facilitate the transformation.

One prominent approach is the enantioselective oxidative cyclization of N-allyl carboxamides, which can be catalyzed by chiral iodoarenes to produce enantioenriched oxazolines. chemrxiv.org While this method directly yields oxazolines (dihydro-oxazoles), these can often be oxidized to the aromatic oxazole (B20620) ring in a subsequent step. Another strategy involves the iodine(III)-catalyzed oxidative cyclization of aryl amines to construct fused heterocyclic systems like benzimidazoles, demonstrating the power of hypervalent iodine reagents in facilitating such ring closures. chemrxiv.org

For the direct synthesis of 1,2-oxazoles, methods involving the oxidation of propargylamines to oximes followed by a copper-catalyzed intramolecular cyclization have been developed. organic-chemistry.org This approach is compatible with a wide range of functional groups, making it a versatile tool for synthesizing substituted 1,2-oxazoles.

Annulation and Ring-Closure Reactions for 1,2-Oxazole Derivatives

Ring-closure reactions of linear precursors are among the most common and effective methods for synthesizing substituted 1,2-oxazoles. A particularly relevant strategy for producing 3-amino-5-substituted-1,2-oxazoles is the reaction of a β-ketonitrile with hydroxylamine (B1172632). doi.org The regiochemical outcome of this reaction can be controlled by the pH of the reaction medium. For example, the cyclization of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine can selectively produce either 5-amino-3-tert-butylisoxazole or 3-amino-5-tert-butylisoxazole (B1265968) depending on the conditions. doi.org To synthesize 5-Hexyl-1,2-oxazol-3-amine, a similar approach could be employed using 3-oxo-nonanenitrile as the β-ketonitrile precursor.

Another powerful method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.orgbeilstein-journals.org This condensation and subsequent cyclization can lead to the formation of two possible regioisomeric 1,2-oxazoles, but conditions can be optimized to favor the desired 5-substituted product. beilstein-journals.orgbeilstein-journals.org

Transition Metal-Catalyzed Routes to Oxazole Cores (e.g., Palladium- and Copper-Mediated)

Transition metal catalysis offers efficient and selective routes to the 1,2-oxazole ring system. Catalysts based on palladium, copper, gold, and ruthenium have all been successfully employed.

Copper-catalyzed reactions are particularly prevalent. For example, the cycloaddition of copper(I) acetylides to nitrile oxides provides a reliable route to 3,4-disubstituted isoxazoles. organic-chemistry.org Copper catalysts are also used in the intramolecular cyclization of oximes derived from propargylamines. organic-chemistry.org

Palladium catalysts are often used in cross-coupling reactions to build complex precursors for cyclization. For instance, palladium-catalyzed coupling can be used to synthesize the enaminone precursors that are later cyclized to form the 1,2-oxazole ring. nih.gov Alkylative cyclization reactions catalyzed by palladium have also been used to create various heterocyclic structures. These methods are valued for their high efficiency and functional group tolerance.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Oxazole Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product Type |

| Copper(I) | Cycloaddition | Copper Acetylide + Nitrile Oxide | 3,4-Disubstituted Isoxazole (B147169) |

| Copper(I) | Intramolecular Cyclization | Propargylamine-derived Oxime | Substituted Isoxazole |

| Palladium(0) | Alkylative Cyclization | Alkyne-aldehyde + Organoboron Reagent | Substituted Heterocycle |

| Gold(III) | Cycloisomerization | α,β-Acetylenic Oxime | Substituted Isoxazole |

Electrochemical Synthesis Approaches for 1,2-Oxazoles

Electrochemical synthesis represents a green and sustainable alternative to traditional methods, often avoiding the need for harsh chemical oxidants or catalysts. Anodic oxidation can be used to generate reactive intermediates that undergo cyclization to form the heterocyclic ring. While specific examples for this compound are not prevalent, the principles can be applied. For instance, electrochemical methods have been developed for the synthesis of polysubstituted oxazoles from ketones and acetonitrile, proceeding through a Ritter-type reaction and oxidative cyclization. Such strategies highlight the potential for developing electrochemical routes to 1,2-oxazole derivatives under mild, room-temperature conditions.

Regioselective Functionalization for 5-Substituted 1,2-Oxazole-3-amines

Achieving the desired 5-hexyl substitution on the 3-amino-1,2-oxazole core requires a high degree of regiocontrol. This can be accomplished through two main strategies: (1) constructing the ring with the substituents already in place via a regioselective reaction, or (2) functionalizing a pre-formed 1,2-oxazole ring at the C5 position.

The first strategy is often preferred for its efficiency. As discussed previously, the reaction of β-ketonitriles or enaminones with hydroxylamine can be highly regioselective. doi.orgnih.gov By carefully choosing the starting materials and reaction conditions (e.g., pH), one can direct the cyclization to produce the desired 5-substituted-3-amino isomer over the 3-substituted-5-amino alternative. nih.gov For example, treating an enaminone with aqueous hydroxylamine in the presence of a base like KOH tends to favor the formation of 5-arylaminoisoxazoles. nih.gov

The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is another powerful tool for regioselective synthesis, typically yielding 3,5-disubstituted isoxazoles. mdpi.com Using 1-octyne as the dipolarophile would directly install the hexyl group at the C5 position.

The second strategy involves the direct functionalization of a pre-existing 1,2-oxazole. This can be more challenging due to the inherent reactivity of the different positions on the ring. However, methods involving regioselective metalation followed by quenching with an electrophile can be effective. For instance, directed metalation using strong bases can deprotonate a specific position on the ring, allowing for the introduction of various functional groups, including alkyl chains, via reaction with an appropriate alkyl halide.

Introduction of the 5-Alkyl (Hexyl) Moiety onto the 1,2-Oxazole Ring

The synthesis of 5-substituted 1,2-oxazoles, such as this compound, typically involves constructing the heterocyclic ring from precursors that already contain the desired alkyl group. A primary and effective strategy is the reaction of a β-ketonitrile with hydroxylamine. In this approach, the alkyl group at the 5-position of the resulting 1,2-oxazole is determined by the ketone portion of the starting material.

To synthesize the target compound, this compound, the required precursor is 3-oxononanenitrile (also known as heptanoylacetonitrile). This precursor contains the necessary hexyl group adjacent to a carbonyl, which ultimately becomes the C5 position of the 1,2-oxazole ring. The reaction involves the condensation of hydroxylamine with the β-ketonitrile, leading to cyclization and the formation of the 1,2-oxazole core. This method is versatile, allowing for the introduction of various alkyl chains at the 5-position by simply changing the corresponding β-ketonitrile starting material.

The general reaction is outlined below:

R-CO-CH₂-CN + NH₂OH → 5-R-1,2-oxazol-3-amine + H₂O

This methodology provides a direct and regioselective route to 5-alkyl-1,2-oxazol-3-amines. The selection of the appropriate β-keto nitrile is the key step for introducing the desired moiety at the 5-position.

Table 1: Synthesis of 5-Alkyl-1,2-oxazol-3-amines from Various β-Ketonitriles

| Starting β-Ketonitrile | R-Group | Resulting 5-Substituted-1,2-oxazol-3-amine |

| 3-Oxononanenitrile | Hexyl | This compound |

| Pivalyl acetonitrile | tert-Butyl | 5-tert-Butyl-1,2-oxazol-3-amine prepchem.com |

| Acetonitrile | Methyl | 5-Methyl-1,2-oxazol-3-amine google.com |

| 3-Oxopentanenitrile | Ethyl | 5-Ethyl-1,2-oxazol-3-amine |

Formation and Derivatization of the 3-Amino Group

The formation of the 3-amino-1,2-oxazole ring system is achieved through the cyclization reaction between a β-ketonitrile and hydroxylamine. The nitrogen atom of the hydroxylamine attacks the nitrile carbon, while the oxygen attacks the ketone carbon, leading to the heterocyclic ring. The regioselectivity of this reaction is crucial for obtaining the desired 3-amino isomer instead of the 5-amino isomer.

Research on the synthesis of analogues like 3-amino-5-(t-butyl)isoxazole has shown that pH control is a critical factor in maximizing the yield of the 3-amino product. prepchem.com The reaction is sensitive to pH, with optimal results often achieved in a slightly acidic to neutral range (pH 6.0-7.0). prepchem.com At pH values below 5.0, the formation of isoxazolone byproducts can become the principal pathway. prepchem.com Conversely, at pH values above 8.0, the proportion of the undesired 5-amino-3-alkyl-1,2-oxazole isomer increases significantly. prepchem.com

Once formed, the 3-amino group on the 1,2-oxazole ring can be further modified, a process known as derivatization. This amino group behaves as a typical heterocyclic amine and can undergo various chemical transformations. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can be used to form C-N bonds with aryl or heteroaryl halides. researchgate.net However, the direct coupling of amino-oxazoles can be challenging, and sometimes protecting groups or specific catalytic systems are required to achieve good yields. researchgate.net

Table 2: Influence of pH on Isomer Formation in 3-Amino-5-alkyl-1,2-oxazole Synthesis

| pH Range | Predominant Product | Reference |

| < 5.0 | Isoxazolone byproduct | prepchem.com |

| 6.0 - 7.0 | Desired 3-Amino-5-alkyl-1,2-oxazole | prepchem.com |

| > 8.0 | Increased formation of 5-Amino-3-alkyl-1,2-oxazole isomer | prepchem.com |

Green Chemistry Principles Applied to 1,2-Oxazole Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. ijpsonline.comnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2-oxazoles to create more sustainable and environmentally friendly methods. ijpsonline.comijpsonline.com

Key green approaches in 1,2-oxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and increase product yields. nih.gov This technique provides rapid and uniform heating, which can enhance reaction rates and minimize the formation of byproducts. nih.gov

Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com This method has been successfully used for synthesizing isoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green alternatives aim to replace these with more benign solvents. Water is an ideal green solvent, and methods have been developed for isoxazole synthesis in aqueous media. mdpi.commdpi.com Ionic liquids are another alternative; they are non-volatile and can often be recycled, reducing waste. ijpsonline.com

Catalysis: Employing reusable catalysts, such as solid-supported catalysts or nanoparticles, aligns with green chemistry principles by reducing waste and improving atom economy. mdpi.commdpi.com For example, amine-functionalized cellulose (B213188) has been used as a biodegradable and reusable catalyst for the synthesis of isoxazol-5(4H)-one derivatives in water. mdpi.com

Table 3: Comparison of Conventional and Green Synthetic Methods for Oxazole Derivatives

| Technique | Typical Conditions | Advantages | References |

| Conventional Heating | Reflux in organic solvents (e.g., ethanol, toluene) for several hours. | Well-established procedures. | ijpsonline.com |

| Microwave Irradiation | Sealed vessel, 10-30 minutes. | Drastically reduced reaction times, often higher yields. | nih.gov |

| Ultrasonic Irradiation | Room temperature or gentle heating, 20-60 minutes. | Energy efficient, improved yields, mild conditions. | mdpi.com |

| Green Solvents (e.g., Water) | Reactions performed in aqueous media, often with a catalyst. | Environmentally benign, reduced toxicity and waste. | mdpi.commdpi.com |

Flow Chemistry and Continuous Processing in Oxazole Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov

The synthesis of oxazoles and related heterocycles is well-suited for flow chemistry for several reasons:

Improved Safety and Control: Many reactions for heterocycle synthesis are exothermic or involve hazardous reagents. Flow reactors have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control, which minimizes the risk of runaway reactions.

Increased Efficiency and Yield: The precise control over parameters like temperature, pressure, and residence time in a flow system often leads to higher yields and purities compared to batch reactions. nih.gov Short residence times, often on the order of minutes, can significantly increase throughput. nih.gov

Automation and Integration: Flow systems can be fully automated, allowing for streamlined production and in-line purification steps. nih.govacs.org For example, a reaction can be followed by an integrated liquid-liquid extraction and then fed directly into a chromatography system for continuous purification. nih.gov

Access to Novel Reaction Conditions: Flow chemistry enables the use of conditions that are difficult or unsafe to achieve in batch, such as high pressures and temperatures or photochemical reactions using integrated light sources. researchgate.netorganic-chemistry.org

Various types of reactors are used, including packed-bed reactors filled with a solid reagent or catalyst. For instance, an iodine-mediated oxidative cyclization to form 1,3,4-oxadiazoles was successfully performed in a heated packed-bed reactor containing solid K₂CO₃, achieving high yields with a residence time of just 10 minutes. nih.gov

Table 4: Examples of Flow Chemistry Setups for Heterocycle Synthesis

| Reactor Type | Heterocycle | Key Features | Throughput/Yield Example | Reference |

| Photochemical Reactor | Oxazoles | Utilizes blue LEDs for photoinduced cycloaddition. | Isolated yields of 62-80%. | researchgate.net |

| Packed-Bed Reactor | 1,3,4-Oxadiazoles | Heated column packed with solid base (K₂CO₃). | Up to 93% yield; scaled to 34 mmol/h. | nih.gov |

| Automated Microfluidic System | Imidazo[1,2-a] Heterocycles | Fully automated for synthesis and optimization. | Not specified. | acs.org |

| Agitated Cell Reactor | General Slurries | Handles reactions involving solids and slurries. | Not specified. | acs.org |

Elucidation of Chemical Transformations and Reactivity of 5 Hexyl 1,2 Oxazol 3 Amine

Electrophilic and Nucleophilic Reactions of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of rings like imidazole (B134444) or thiazole. wikipedia.orgcopbela.org The arrangement of the nitrogen and oxygen atoms influences the electron distribution within the ring, making it susceptible to specific types of reactions.

Electrophilic Reactions: The 1,2-oxazole ring itself is generally resistant to electrophilic substitution unless activated by electron-donating groups. copbela.orgpharmaguideline.com The 3-amino group in 5-Hexyl-1,2-oxazol-3-amine serves as a powerful activating group, directing electrophiles primarily to the C4 position. However, under acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the amino group would be protonated, deactivating the ring. pharmaguideline.com

Nucleophilic Reactions: The 1,2-oxazole ring is generally not prone to nucleophilic substitution. pharmaguideline.com However, the presence of a good leaving group at the C3 or C5 position can facilitate such reactions. More commonly, nucleophilic attack on the 1,2-oxazole ring, particularly when unsubstituted at C2, can lead to ring cleavage rather than substitution. pharmaguideline.com For instance, strong bases can deprotonate the C4 position, but this often leads to ring-opening. The presence of the electron-rich amino group at C3 further complicates simple nucleophilic attacks on the ring itself.

Reactivity of the 3-Amino Group: Acylation, Alkylation, and Protonation Dynamics

The 3-amino group is the most reactive site for many chemical transformations of this compound. Its nucleophilic character drives reactions such as acylation and alkylation.

Protonation: The nitrogen of the 3-amino group is the primary site of protonation in acidic media. The conjugate acid of the parent compound, oxazole (B20620), has a pKa of 0.8, indicating it is a very weak base. wikipedia.org The amino group significantly increases the basicity of the molecule.

Acylation: The amino group readily undergoes acylation with various acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is a common method for modifying the properties of 3-aminooxazoles. researchgate.netwikipedia.org The resulting N-acylated products can have different biological activities and chemical stabilities.

Alkylation: Alkylation of the 3-amino group is also a feasible transformation, leading to secondary and tertiary amines. wikipedia.orgresearchgate.net However, controlling the degree of alkylation can be challenging. Furthermore, alkylation can also occur on the ring nitrogen under certain conditions, leading to the formation of quaternary oxazolium salts. pharmaguideline.comcutm.ac.in

A summary of the typical reactions of the 3-amino group is presented below:

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Protonation | Acids (e.g., HCl) | Ammonium Salt | Aqueous or organic solvent |

| Acylation | Acid Chlorides, Anhydrides | Amide | Presence of a base (e.g., pyridine (B92270), triethylamine) |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base-catalyzed |

Chemical Modifications Involving the 5-Hexyl Side Chain

The 5-hexyl side chain is a saturated alkyl group and is generally less reactive than the oxazole ring or the amino group. However, it can undergo transformations typical of alkanes, primarily free-radical reactions.

Halogenation: Under UV light or at high temperatures, the hexyl chain can undergo free-radical halogenation, leading to a mixture of halogenated isomers.

Oxidation: Strong oxidizing agents can potentially oxidize the hexyl chain, although the oxazole ring and amino group are also susceptible to oxidation under harsh conditions. Selective oxidation of the side chain would require carefully chosen reagents and reaction conditions. Research on the modification of similar alkyl side chains on oxazole rings suggests that functionalization is possible. For instance, a 5-(hydroxymethyl)oxazole scaffold has been diversified into various derivatives. nih.govacs.org While not a hexyl group, this demonstrates that the 5-position alkyl substituent can be a handle for further chemical synthesis.

Stability and Degradation Pathways of the 1,2-Oxazol-3-amine Scaffold

The 1,2-oxazol-3-amine scaffold is susceptible to degradation under certain conditions, most notably through ring-opening reactions.

Acidic and Neutral Conditions: Studies on related isoxazole (B147169) derivatives have shown that they can degrade in acidic and neutral aqueous solutions. nih.gov The degradation of the herbicide isoxaflutole, which contains a 1,2-oxazole ring, proceeds via hydrolysis and ring opening to form a diketonitrile metabolite. researchgate.netusda.gov This suggests that the N-O bond of the oxazole ring is a point of weakness. The atmospheric degradation of the fungicide hymexazol (B17089) (5-methylisoxazol-3-ol) also proceeds via the opening of the heterocycle ring through cleavage of the N-O and C-N bonds. nih.gov

Basic Conditions: The 1,2-oxazole ring can be unstable to strong bases, which can induce ring cleavage. pharmaguideline.com

Photochemical Degradation: Some oxazole derivatives are known to undergo photolysis. tandfonline.com The atmospheric photo-oxidation of hymexazol leads to a variety of degradation products, indicating that sunlight can initiate the breakdown of the isoxazole ring. nih.gov

The general instability of the 1,2-oxazole ring is attributed to the weak N-O bond, which has a low dissociation energy.

Rearrangement Reactions of 1,2-Oxazole Derivatives

1,2-Oxazole derivatives are known to undergo several types of rearrangement reactions, often initiated by heat, light, or chemical reagents.

Boulton-Katritzky Rearrangement: This is a well-documented rearrangement for 1,2-oxazole systems. For 3-amino-1,2-oxazoles, this rearrangement can be part of a tandem reaction sequence. For example, a palladium-catalyzed C-N coupling followed by a Boulton-Katritzky rearrangement has been used to synthesize wikipedia.orgrsc.orgsemanticscholar.orgtriazolo[1,5-a]pyridines from 3-aminoisoxazoles. rsc.org This type of rearrangement involves the interconversion of heterocyclic systems. mathnet.ruresearchgate.netmdpi.com

Cornforth Rearrangement: This is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While this specific rearrangement requires a 4-acyl group, it highlights the potential for skeletal reorganization in the oxazole ring system.

Photochemical Rearrangements: Photo-irradiation of oxazoles can lead to various rearranged products. acs.org

The propensity of the 1,2-oxazole ring to undergo these rearrangements is a key feature of its chemistry and provides pathways to other heterocyclic structures.

Advanced Research on Derivatives and Analogues of 5 Hexyl 1,2 Oxazol 3 Amine

Synthesis of Novel 5-Alkyl-1,2-oxazol-3-amine Analogues

The synthesis of analogues of 5-Hexyl-1,2-oxazol-3-amine, particularly those with different alkyl chains at the 5-position, is fundamental to exploring the impact of lipophilicity and steric bulk on biological activity. The construction of the 1,2-oxazole (isoxazole) ring is a well-established area of heterocyclic chemistry, with two principal synthetic strategies dominating the field. nih.govresearchgate.net

The first primary pathway involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The requisite nitrile oxide can be generated in situ from an appropriate aldoxime, which then reacts with a terminal alkyne (e.g., 1-octyne (B150090) for the synthesis of the 5-hexyl derivative) to form the desired 3,5-disubstituted 1,2-oxazole.

A second, highly versatile method is the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.govresearchgate.net For the synthesis of 5-alkyl-1,2-oxazol-3-amines, a common precursor is a β-keto nitrile. The reaction sequence involves the condensation of an ester with a nitrile, followed by cyclization with hydroxylamine. The variation of the initial ester allows for the introduction of different alkyl groups at the 5-position of the resulting isoxazole (B147169) ring.

Table 1: Key Synthetic Methodologies for 5-Alkyl-1,2-oxazole-3-amine Analogues

| Method | Key Reactants | Description | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Aldoxime, Terminal Alkyne | In situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with an alkyne. The choice of alkyne determines the C5-substituent. | nih.govresearchgate.net |

| Hydroxylamine Cyclization | β-Keto Nitrile, Hydroxylamine | Condensation of a β-keto nitrile with hydroxylamine hydrochloride. The alkyl group of the keto component becomes the C5-substituent of the oxazole (B20620) ring. | nih.govresearchgate.net |

| β-Enamino Ketoester Route | β-Enamino Ketoester, Hydroxylamine | A synthetic route starting from the condensation of 1,3-diketones to form a β-enamino ketoester, which is then cyclized with hydroxylamine to yield 1,2-oxazole derivatives. | nih.gov |

Derivatization Strategies at the 3-Amino Position

For instance, the reaction of the primary amine with various acyl chlorides or anhydrides under basic conditions yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. The amino group can also participate in nucleophilic substitution reactions or be converted into other functional groups. For example, reaction with aldehydes or ketones can form Schiff bases, which can be subsequently reduced to secondary amines. nih.gov These reactions are crucial for building more complex molecules and for creating libraries of compounds for biological screening.

Strategic Modifications of the 1,2-Oxazole Ring System at Other Positions

Beyond the primary substituents, modifications at other positions of the 1,2-oxazole ring, such as the C4 position, offer another layer of structural diversification. The C4 position can be functionalized through various reactions. For example, the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles demonstrates that a cyano group can be incorporated at this position, which can then serve as a precursor for other functionalities. researchgate.net

Furthermore, the stability of the 1,2-oxazole ring itself can be leveraged. The N-O bond within the ring is inherently weak and can be cleaved under specific reductive or basic conditions. researchgate.net This ring-opening can yield difunctionalized compounds like β-amino alcohols or enaminoketones, which can then be used as intermediates for the synthesis of entirely different heterocyclic systems, demonstrating the utility of the isoxazole ring as a "masked" synthon. researchgate.net

Scaffold Hopping and Bioisosteric Replacements of the 1,2-Oxazole Core

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds by replacing a central core structure (the scaffold) with a different one while retaining similar biological activity. rsc.orgnih.gov This approach is often employed to improve properties such as metabolic stability, solubility, or to escape existing patent landscapes. nih.gov For the 1,2-oxazole core, several bioisosteric replacements are commonly considered.

Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The replacement of an aromatic system with a more electron-deficient ring can often increase robustness towards metabolic oxidation. nih.gov For the 1,2-oxazole scaffold, potential replacements include other five-membered heterocycles like thiazole, pyrazole, 1,2,4-triazole, and 1,3,4-oxadiazole (B1194373). nih.govacs.orgnih.gov For example, a study by Cox et al. demonstrated that replacing an amide with heterocycles like oxazole, and subsequently hopping to 4H-1,2,4-triazole and 1,3,4-oxadiazole analogues, significantly increased microsomal stability. nih.gov

Table 2: Examples of Bioisosteric Replacements for the 1,2-Oxazole Scaffold

| Original Scaffold | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| 1,2-Oxazole | 1,3,4-Oxadiazole | Improved metabolic stability, altered lipophilic ligand efficiency. | nih.gov |

| 1,2-Oxazole | 1,2,4-Triazole | Increased microsomal stability. | nih.gov |

| 1,2-Oxazole | Pyrazole | Can lower clearance by mitigating oxidative metabolism. | nih.gov |

| 1,2-Oxazole | Thiazole | Can serve as a peptide bond replacement, resistant to hydrolysis. | nih.gov |

Design and Synthesis of Fused 1,2-Oxazole Systems

Creating fused heterocyclic systems by building additional rings onto the 1,2-oxazole core leads to rigid, conformationally constrained molecules with novel three-dimensional shapes. These fused systems can present substituents in precise spatial orientations, which can be advantageous for interacting with biological targets.

Several synthetic strategies have been developed to construct such fused systems. One common approach is intramolecular cycloaddition. For example, the intramolecular 1,3-dipolar cycloaddition of nitrile oxides with alkenes is an efficient method for creating fused isoxazoline/isoxazole structures. encyclopedia.pub Research has led to the synthesis of diverse and complex fused systems, including:

Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govCurrent time information in Bangalore, IN.oxazoles : Synthesized to investigate the effect of expanding a central ring on biological properties. acs.org

Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govCurrent time information in Bangalore, IN.oxazoles : Constructed using difunctional substrates containing both an aldoxime and an allyloxy group, which undergo nitrile oxide generation and subsequent intramolecular cycloaddition. encyclopedia.pubmdpi.com

Isoxazolo[4,5-e] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazepines : A novel heterocyclic system synthesized via Dimroth rearrangement or cyclization of isoxazole derivatives. nih.gov

Oxazolo[3',4':1,2]pyrrolo[3,4-b]quinolines : Fused-ring systems synthesized from tetramate precursors. nih.gov

These examples highlight the chemical tractability of the 1,2-oxazole ring as a foundation for building complex, polycyclic molecular architectures.

Structure Activity Relationship Sar Studies of 1,2 Oxazol 3 Amine Derivatives in Vitro

Impact of 5-Alkyl Chain Length and Branching on Biological Interactions

The substituent at the 5-position of the 1,2-oxazole ring plays a significant role in modulating the biological activity of the molecule, primarily by influencing its lipophilicity and steric interactions with the target protein. For the parent compound, 5-Hexyl-1,2-oxazol-3-amine, the hexyl group is a key determinant of its physicochemical properties.

Research on related heterocyclic compounds has consistently shown a correlation between the length of an alkyl chain and biological potency. Studies on 5-alkyl substituted oxazoles have demonstrated that increasing lipophilicity by extending the chain length often leads to increased antibacterial potency. This is attributed to improved passage through cell membranes and better fit into hydrophobic pockets of target enzymes or receptors. For instance, in one series of oxazole (B20620) derivatives, efficacy was enhanced by installing an ethyl or a propyl group at the C(5) position.

The general principle is that the alkyl chain must be of an optimal length; a chain that is too short may not establish sufficient hydrophobic interactions, while one that is excessively long could introduce steric hindrance or unfavorable physicochemical properties, reducing solubility and bioavailability. The hexyl group in this compound represents a significant lipophilic tail, suggesting that its interactions will be predominantly with hydrophobic regions of its biological targets. Branching of the alkyl chain can further refine this interaction, offering a way to fine-tune the steric fit within a binding site.

Table 1: Impact of 5-Alkyl Chain Length on Biological Activity of Oxazole Derivatives This table illustrates the general principle of how alkyl chain length affects biological activity, as specific data for a homologous series of 5-alkyl-1,2-oxazol-3-amines is not available.

| 5-Alkyl Substituent | General Effect on Lipophilicity | Postulated Impact on In Vitro Activity | Rationale |

|---|---|---|---|

| Methyl (-CH₃) | Low | Lower Potency | Insufficient hydrophobic interaction with target. |

| Propyl (-C₃H₇) | Moderate | Increased Potency | Improved hydrophobic binding without significant steric clash. |

| Hexyl (-C₆H₁₃) | High | Potentially Optimal Potency | Substantial hydrophobic interaction; may represent an optimal length for certain binding pockets. |

| Decyl (-C₁₀H₂₁) | Very High | Decreased Potency | Potential for poor solubility, steric hindrance, or non-specific binding. |

Role of the 3-Amino Group and its Substitutions in Molecular Recognition

The 3-amino group is a crucial pharmacophoric feature of the 1,2-oxazol-3-amine scaffold. As a primary amine, it can act as a hydrogen bond donor, a fundamental interaction for molecular recognition and binding to biological targets like enzymes and receptors. The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor, making it a versatile interaction site.

SAR studies emphasize the importance of this group. In some 3D-QSAR models of related oxazole-containing compounds, a hydrogen bond donor feature is consistently mapped to the amino group, indicating it is essential for biological activity. The acidity and electronic character of the amine can be modulated by substitution, which in turn affects potency. For example, replacing a hydrogen on the sulfanilamide (B372717) amino group with the electron-withdrawing 1,2-oxazole ring enhances the acidity of the remaining amine hydrogen and increases potency.

Modifications to the 3-amino group, such as acylation to form an amide or reaction to form a sulfonamide, significantly alter its electronic properties and hydrogen-bonding capacity. Such substitutions can either enhance or decrease activity depending on the specific requirements of the biological target. For instance, converting the amine to an amide replaces a strong hydrogen bond donor with a group that has both donor and acceptor properties but with different geometry and electronic distribution.

Table 2: Postulated Effects of 3-Amino Group Substitution on Molecular Recognition This table outlines the expected impact of common substitutions on the 3-amino group's ability to participate in hydrogen bonding.

| Substitution Type | Resulting Functional Group | Change in H-Bonding Capacity | Potential Impact on Molecular Recognition |

|---|---|---|---|

| None | Primary Amine (-NH₂) | Strong H-bond donor, moderate acceptor | Establishes key H-bond interactions with target. |

| Acylation | Amide (-NHCOR) | Retains one H-bond donor, adds a strong acceptor (C=O) | Alters geometry and electronic profile; may improve or hinder binding. |

| Sulfonylation | Sulfonamide (-NHSO₂R) | Retains one H-bond donor, adds strong acceptor (SO₂) | Significantly increases acidity of the N-H proton, altering interaction strength. |

| Alkylation | Secondary/Tertiary Amine (-NHR / -NR₂) | Reduces or eliminates H-bond donor capacity | May disrupt essential H-bond interactions, but could enhance hydrophobic or van der Waals contacts. |

Substituent Effects on the 1,2-Oxazole Ring and Their Influence on In Vitro Activity

Beyond the substituents at the 3- and 5-positions, the electronic nature of the 1,2-oxazole ring itself can be fine-tuned to influence in vitro activity. The isoxazole (B147169) ring is an aromatic system, but its stability and electron distribution can be modified by attaching various functional groups, particularly at the C4 position or on aryl rings appended to the core structure.

A recurring theme in the SAR of related azole heterocycles is the impact of electron-withdrawing groups (EWGs). Studies on oxazole and oxadiazole derivatives have shown that the presence of EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), often enhances biological activity. For example, in a series of 1,2,4-oxadiazole (B8745197) derivatives, the introduction of an EWG on a 5-aryl ring led to an increase in antitumor activity. Similarly, for certain oxazole-based inhibitors, EWGs at the 5-position were found to enhance potency in a manner that correlated with the Hammett constant, a measure of a substituent's electron-donating or -withdrawing ability. These groups can modulate the pKa of nearby functionalities, alter the molecule's dipole moment, and participate in specific electronic interactions with the target protein.

Conversely, electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), can also be beneficial, depending on the target. They can increase electron density in the ring system and participate in favorable hydrophobic or steric interactions. The specific placement of these substituents is also critical; for example, a nitro group at the meta position of an attached phenyl ring was found to be more favorable for activity than the same group at the para position in one study.

Table 3: Influence of Representative Substituents on the In Vitro Activity of Azole Derivatives This table summarizes findings from various studies on related azole compounds to illustrate the electronic effects on activity.

| Substituent Type | Example | General Electronic Effect | Observed Impact on In Vitro Activity | Reference |

|---|---|---|---|---|

| Strong EWG | Nitro (-NO₂) | Strong electron withdrawal | Increased anticancer and urease inhibitory activity. | |

| Moderate EWG | Cyano (-CN) | Moderate electron withdrawal | Significant anticancer activity. | |

| Halogen (EWG) | Fluoro (-F), Chloro (-Cl) | Inductive electron withdrawal | Often enhances potency; F-atom at para position promoted antiviral activity. | |

| EDG | Methoxy (-OCH₃) | Electron donation via resonance | Can be favorable; activity is highly context-dependent. |

Conformational Analysis and its Correlation with In Vitro Biological Activity

X-ray crystallography studies on related structures provide valuable insights. For example, the analysis of a 2-(5-amino-3-methyl-isoxazol-4-yl)-7-morpholino-oxazolo[5,4-d]pyrimidine revealed that the oxazolo[5,4-d]pyrimidine (B1261902) system is nearly planar and forms a very small dihedral angle (0.936°) with the attached 1,2-oxazole group, indicating the two aromatic systems are conjugated and lie almost in the same plane. The conformation of this molecule is further stabilized by an intramolecular hydrogen bond, which forms a six-membered ring motif.

The orientation of flexible chains, such as the 5-hexyl group, is also critical. These chains will adopt low-energy conformations that allow for optimal interaction with the target, often a hydrophobic pocket. The correlation between conformation and activity is direct: only molecules that can adopt a specific low-energy conformation complementary to the target's binding site will exhibit high potency. Molecules that are too rigid in an incorrect conformation or too flexible to pay the energetic cost of adopting the correct binding pose will show reduced activity. Therefore, understanding the preferred conformations and the rotational barriers of the key bonds (e.g., the bond connecting the hexyl group to the ring) is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 1,2-Oxazol-3-amines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For 1,2-oxazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their activity and in guiding the design of new, more potent analogues.

These models are built by calculating a large number of molecular descriptors for a set of compounds with known biological activity. These descriptors can represent various properties, including:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Partial charges, dipole moments, electronegativity.

Hydrophobic properties: LogP (partition coefficient), which relates to lipophilicity.

Topological indices: Descriptors that describe molecular connectivity.

Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are then used to build a mathematical equation that relates a combination of these descriptors to the observed activity.

For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. These models generate 3D contour maps that visualize regions around the molecule where specific properties are favorable or unfavorable for activity. For example, a CoMSIA study on isoxazole-based FXR agonists revealed that hydrophobicity at the R₂ position and an electronegative group at the R₃ position were crucial for agonistic activity. Another QSAR study on antiviral isoxazole derivatives concluded that an external substituent required a negative electrostatic potential and a specific length (around 5.5-5.6 Å) to be highly active. Such models provide a powerful predictive tool for virtual screening and for optimizing lead compounds like this compound.

Table 4: Summary of QSAR Studies on Isoxazole Derivatives

| Biological Activity Studied | QSAR Model Type | Key Findings / Important Descriptors | Reference |

|---|---|---|---|

| Antiviral (anti-HRV-2) | PLS with simplex descriptors | Activity correlates with cytotoxicity and selectivity. A substituent with negative electrostatic potential and a specific length is required for high activity. | |

| Farnesoid X Receptor (FXR) Agonism | CoMFA / CoMSIA | Hydrophobicity at R₂ group and electronegativity at R₃ group are crucial. | |

| Anti-inflammatory | Hansch analysis | Activity correlated with steric (molar refractivity) and electronic (Hammett) parameters. | |

| Antibacterial | Machine Learning (XGBoost, etc.) | Models successfully predicted new promising antibacterial agents. | |

| Anticancer | Associative Neural Networks (ASNN) | QSAR models effectively predicted the anticancer activity of new 1,3-oxazole derivatives. |

Molecular Mechanisms of Action in Vitro for 1,2 Oxazol 3 Amine Derivatives

Ligand-Target Binding Interactions and Affinity Studies

Derivatives of 1,2-oxazol-3-amine demonstrate a capacity to bind to a variety of biological targets, with their affinity and interaction modes being subjects of detailed study. These interactions are fundamental to their pharmacological effects.

For instance, certain oxazole-containing compounds have been identified as potent inhibitors of the von Hippel-Lindau (VHL) E3 ligase, a critical component in protein degradation pathways. An oxazole (B20620) derivative achieved a significant increase in binding affinity, with an IC₅₀ value in the single-digit micromolar range. nih.gov X-ray crystallography revealed that the inhibitor's binding preserves key hydrogen bonding interactions, with the isoxazole (B147169) moiety forming a hydrogen bond with a conserved water molecule in the ligand-binding pocket and the oxazole group interacting with the side chain of an arginine residue (Arg107). nih.gov

In the realm of neurobiology, isoxazole derivatives have been extensively studied as ligands for various receptors. The compound Muscimol (5-(aminomethyl)-1,2-oxazol-3-ol), a structural analogue, shows high affinity for GABA receptors, with a reported IC₅₀ of 6 nM for the GABA-A receptor subunit gamma-1. d-nb.info Morphinan (B1239233) analogues incorporating a 2-amino-oxazole structure were evaluated for their binding affinity at opioid receptors, though they showed a decrease in affinity at µ and κ receptors compared to their aminothiazole counterparts. nih.gov

Furthermore, isoxazole amino acid derivatives act as competitive antagonists at AMPA receptors. The introduction of different substituents significantly influences binding affinity, with the phosphonic acid analogues generally showing higher potencies than carboxylic acid versions. semanticscholar.org The structure of related compounds, such as 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, has been analyzed to understand the non-covalent interactions that stabilize binding, including N—H⋯N and C—H⋯N hydrogen bonds which form a three-dimensional supramolecular structure. researchgate.net

| Compound Class | Target | Affinity Measurement | Value | Source |

|---|---|---|---|---|

| Oxazole Derivative | von Hippel-Lindau (VHL) E3 Ligase | IC₅₀ | ~3.2 µM | nih.gov |

| Muscimol (5-(aminomethyl)-1,2-oxazol-3-ol) | GABA-A Receptor (gamma-1 subunit) | IC₅₀ | 6 nM | d-nb.info |

| (S)-HexylHIBO | Metabotropic glutamate (B1630785) receptor 2 | pIC₅₀ | 6.2 | guidetopharmacology.org |

| ATPO (phosphonic acid analog) | AMPA Receptor | IC₅₀ | 28 µM | semanticscholar.org |

| AMOA (parent compound) | AMPA Receptor | IC₅₀ | 320 µM | semanticscholar.org |

Enzyme Inhibition Profiles of 1,2-Oxazole Analogues (e.g., Hydrolases, Epimerases)

The 1,2-oxazole scaffold is present in numerous compounds designed to inhibit a variety of enzymes, playing roles in diverse pathological conditions.

Epimerase Inhibition: A significant area of research is the inhibition of diaminopimelate (DAP) epimerase (DapF), an essential enzyme in the lysine (B10760008) biosynthesis pathway of many bacteria. Oxazole analogues of diaminopimelic acid have been designed as potential DapF inhibitors. Molecular docking studies of an oxa-DAP analogue showed a strong binding affinity to the DapF active site with a docking score of -10.098 kcal/mol, which was more favorable than the natural substrate. nih.gov This suggests a precise and strong interaction with the enzyme.

Hydrolase and Other Enzyme Inhibition:

Dihydroorotate Dehydrogenase (DHODH): Analogues of the antirheumatic drug Leflunomide, which feature a 1,2,5-oxadiazole ring (a related isostere), have been characterized as weak inhibitors of rat DHODH. ijrpr.com

Protein Kinase C (PKC): Certain isoxazolo[4,5-e] unipa.itmdpi.comnih.govtriazepine derivatives have been proposed as inhibitors of PKC. mdpi.com Their design is based on mimicking the structure of natural PKC activators, but they are intended to bind tightly to the regulatory domain without activating the enzyme, thereby blocking the binding of natural activators like diacylglycerol (DAG). mdpi.com

Phosphodiesterase (PDE): Phosphorylated oxazole derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme that regulates cyclic GMP (cGMP) levels. Inhibition of PDE3 leads to vasodilation, highlighting their potential as antihypertensive agents. nih.gov

Lipoxygenase (LOX) and Cyclooxygenase (COX): Some 4,5-diarylisoxazole derivatives have been shown to inhibit LOX and COX-2 enzymes, which are key players in the inflammatory cascade. nih.gov

| Compound/Derivative Class | Target Enzyme | Enzyme Class | Observed Effect/Potency | Source |

|---|---|---|---|---|

| Oxa-DAP analogue | Diaminopimelate epimerase (DapF) | Epimerase | Docking Score: -10.098 kcal/mol | nih.gov |

| Isoxazolo[4,5-e] unipa.itmdpi.comnih.govtriazepine derivatives | Protein Kinase C (PKC) | Kinase | Proposed as inhibitors that bind to the regulatory domain | mdpi.com |

| 1,2,5-Oxadiazole analogues of Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | Oxidoreductase | Weak inhibitors | ijrpr.com |

| Phosphorylated oxazole derivatives | Phosphodiesterase 3 (PDE3) | Hydrolase | Inhibitory activity leading to antihypertensive effect | nih.gov |

| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene synthesis enzymes | N/A | Inhibitory activity | nih.gov |

Modulatory Effects on Cellular Pathways (e.g., mTORC1, Caspases, NF-κB1)

Derivatives of 1,2-oxazole have been shown to exert significant modulatory effects on critical cellular signaling pathways involved in apoptosis, inflammation, and cell survival.

Caspase Pathway: Several studies have linked isoxazole derivatives to the induction of apoptosis through the activation of caspases. One study found that certain isoxazole derivatives increased the expression of the effector caspases-3 and -7 by two to four times compared to control cells. unipa.it Another series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide was investigated, with one compound (MM3) eliciting strong increases in the expression of caspases and Fas in Jurkat cells, indicating a pro-apoptotic mechanism. mdpi.comnih.gov Furthermore, novel 1,2,4-oxadiazole (B8745197) derivatives were identified as activators of caspase-3, a key executioner of apoptosis. mdpi.com

NF-κB1 Pathway: The NF-κB pathway, central to inflammation and cell survival, is another target for oxazole compounds. A study on a specific 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivative (MM3) demonstrated a strong upregulation of NF-κB1 expression in Jurkat cells. mdpi.comnih.gov In a different study, a series of 1,2,4-oxadiazole derivatives were optimized as anti-inflammatory agents by inhibiting the LPS-induced activation of NF-κB in RAW264.7 cells. The most potent compound was shown to block the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.gov Another investigation on benzo[d]oxazole-based derivatives found that a lead compound decreased the expression of NF-κB as part of its neuroprotective effect in a model of Alzheimer's disease. semanticscholar.org

mTORC1 Pathway: While direct modulation of the mTORC1 pathway by 5-hexyl-1,2-oxazol-3-amine specifically is not detailed in the reviewed literature, the broader family of heterocyclic compounds is known to interact with kinase signaling cascades that feed into mTORC1. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation. medchemexpress.com For example, inhibitors of kinases like PI3K and Akt, which are upstream of mTORC1, often feature heterocyclic scaffolds. Given that some isoxazole derivatives are known kinase inhibitors, it is plausible that certain analogues could impact mTORC1 signaling, though specific evidence for the named compound is pending. unipa.it

Investigation of Anti-Mycobacterial Mechanisms (e.g., Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibition)

A primary mechanism for the anti-mycobacterial action of many heterocyclic compounds, including those related to the 1,2-oxazole scaffold, is the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). unipa.it DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. smolecule.com Specifically, it catalyzes a key epimerization step required to produce decaprenyl-phosphoryl-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are essential components of the cell wall in Mycobacterium tuberculosis. ontosight.aitandfonline.com

The inhibition of DprE1 disrupts the formation of these vital cell wall structures, leading to bacterial death. unipa.it This enzyme is a highly vulnerable and validated target for anti-tubercular drug development because it is essential for the bacterium's survival and has no human homologue, which suggests a higher safety profile. smolecule.com

Several classes of DprE1 inhibitors have been identified, including benzothiazinones (BTZs) and various nitro-aromatic compounds. dntb.gov.ua Research on 1,2,3-triazole-linked benzoxazole (B165842) derivatives has identified compounds with significant inhibitory activity against DprE1. For example, compounds BOK-2 and BOK-3 demonstrated IC₅₀ values of 2.2 µM and 3.0 µM, respectively, against the purified DprE1 protein. tandfonline.com These values are comparable to the standard DprE1 inhibitor TCA-1. tandfonline.com The anti-mycobacterial activity is often quantified by the minimum inhibitory concentration (MIC), and for many oxadiazole and related derivatives, these values can be in the sub-micromolar range against M. tuberculosis and other non-tuberculous mycobacterial strains. unipa.it

| Compound Series | Target | Activity Measurement | Value | Source |

|---|---|---|---|---|

| 1,2,3-Triazole-linked benzoxazole (BOK-2) | DprE1 Enzyme | IC₅₀ | 2.2 ± 0.1 µM | tandfonline.com |

| 1,2,3-Triazole-linked benzoxazole (BOK-3) | DprE1 Enzyme | IC₅₀ | 3.0 ± 0.6 µM | tandfonline.com |

| 1,2,3-Triazole-linked benzoxazole (BOK-2) | M. tuberculosis H37Rv | MIC | 1.8 µg/mL | tandfonline.com |

| 1,2,3-Triazole-linked benzoxazole (BOK-3) | M. tuberculosis H37Rv | MIC | 2.4 µg/mL | tandfonline.com |

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives | M. tuberculosis & NTM | MIC | ≤ 0.03 µM | unipa.it |

Receptor Agonism/Antagonism at a Molecular Level

Derivatives of 1,2-oxazole have demonstrated both agonist and antagonist activities at a range of receptors, underpinning their potential therapeutic applications in various diseases.

Antagonistic Activity:

AMPA Receptors: A significant body of research has focused on isoxazole derivatives as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key glutamate receptor in the central nervous system. mdpi.com Compounds like (RS)-2-amino-3-[5-tert-butyl-3-(carboxymethoxy)-4-isoxazolyl]propionic acid (ATOA) and its phosphonic acid analog (ATPO) are potent and selective competitive AMPA antagonists. semanticscholar.org They effectively block AMPA-induced depolarizations in neuronal models, with ATPO being particularly potent (IC₅₀ = 28 µM). semanticscholar.org

TRP Receptors: A novel oxime compound containing a 1,3-oxazole ring, SZV-1287, has been identified as a potent dual antagonist of Transient Receptor Potential Ankyrin 1 (TRPA1) and Vanilloid 1 (TRPV1) ion channels. medchemexpress.com It effectively inhibited calcium influx in response to both the TRPA1 agonist AITC and the TRPV1 agonist capsaicin (B1668287) in primary sensory neurons. medchemexpress.com

Agonistic and Modulatory Activity:

GABA Receptors: The classic compound Muscimol (5-(aminomethyl)-1,2-oxazol-3-ol) is a potent agonist at GABA-A receptors. d-nb.info Its structural similarity to the neurotransmitter GABA allows it to bind to and activate these receptors, producing inhibitory effects in the brain.

Opioid Receptors: The incorporation of a 2-amino-oxazole moiety into morphinan scaffolds has been explored to create new opioid receptor ligands. Functional assays showed that these compounds were κ-opioid receptor agonists. nih.gov At the µ-opioid receptor, certain urea-derived analogues acted as partial agonists/antagonists. nih.gov

Nuclear Receptors: Analogues of the peroxisome proliferator-activated receptor δ (PPARδ) agonist GW0742 have been synthesized to modulate nuclear receptor activity. While the goal was to develop antagonists for the Vitamin D Receptor (VDR), many of the new compounds retained potent PPARδ agonistic activity, with EC₅₀ values in the nanomolar to micromolar range.

| Compound Class/Name | Receptor | Activity | Potency (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| ATPO (isoxazole amino acid) | AMPA | Antagonist | IC₅₀ = 28 µM | semanticscholar.org |

| SZV-1287 (oxime derivative) | TRPA1 & TRPV1 | Antagonist | Potent inhibition of agonist-induced calcium influx | medchemexpress.com |

| Muscimol | GABA-A | Agonist | IC₅₀ = 6 nM (for gamma-1 subunit binding) | d-nb.info |

| 2-Amino-oxazole morphinan analogues | κ-Opioid | Agonist | - | nih.gov |

| GW0742 analogues | PPARδ | Agonist | EC₅₀ = 0.007 – 18.2 µM |

Applications of 5 Hexyl 1,2 Oxazol 3 Amine in Chemical Research

Role as a Synthetic Intermediate for Complex Organic Molecules

5-Hexyl-1,2-oxazol-3-amine serves as a valuable synthetic intermediate, a term describing a molecule that is the product of one reaction step and the starting material for the next in a multi-step synthesis. google.comgoogle.com It is considered a "building block," a chemical reagent with reactive functional groups used for the modular, bottom-up assembly of more complex molecules. wikipedia.org The utility of such building blocks is central to modern medicinal chemistry and drug discovery, as they allow for the systematic construction of novel compounds with desired properties. taylorfrancis.comroutledge.com

The structural features of this compound make it a versatile precursor. The primary amine (-NH₂) group is a key nucleophilic center, readily participating in a wide array of chemical transformations such as acylation, alkylation, and condensation reactions. imist.ma This reactivity allows for the straightforward introduction of new molecular fragments. The isoxazole (B147169) ring itself is a stable aromatic heterocycle that provides a rigid scaffold, while the hexyl group imparts significant lipophilicity, which can be crucial for modulating the solubility and biological interactions of the final target molecule. smolecule.com Analogs like 3-amino-5-methylisoxazole (B124983) are well-established intermediates in the production of important pharmaceuticals, such as sulfa drugs, highlighting the industrial relevance of this class of compounds. google.comgoogle.commedchemexpress.com

| Structural Feature | Chemical Role | Potential Transformations |

| **3-Amino Group (-NH₂) ** | Nucleophilic center | Acylation, Alkylation, Diazotization, Condensation, Urea/Thiourea formation |

| Isoxazole Ring | Stable heterocyclic core | Ring-opening reactions (under specific conditions), Metal-catalyzed cross-coupling (after functionalization) |

| 5-Hexyl Group (-C₆H₁₃) | Lipophilic side-chain | Modifies solubility, influences steric interactions, potential site for late-stage functionalization |

Integration into Natural Product Synthesis Strategies

The isoxazole ring system, a core feature of this compound, is present in a variety of biologically active natural products. rsc.org Consequently, synthetic strategies for these complex molecules often rely on the use of pre-formed isoxazole building blocks. The modular nature of synthesis using such intermediates allows chemists to efficiently assemble complex molecular skeletons in a controlled, step-wise manner. wikipedia.org

While direct integration of this compound into a specific total synthesis may not be widely documented, its potential is clear. It can be employed in strategies where a 3-amino-5-alkylisoxazole unit is required. For instance, the synthesis of complex molecules like (S)-HexylHIBO, a potent antagonist of certain glutamate (B1630785) receptors, features a 4-hexyl-isoxazole core, demonstrating the importance of the hexyl-substituted isoxazole motif in creating biologically active compounds that mimic or interact with natural systems. smolecule.com The use of such building blocks simplifies the synthetic route, avoiding the need to construct the heterocyclic ring at a late stage of a complex synthesis.

Development of Chemical Probes and Biological Tools

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or signaling pathways. This compound is a valuable starting material for the development of such tools. chemicalbook.com The amine group serves as a convenient chemical handle for conjugation, allowing for the attachment of reporter groups like fluorophores, biotin (B1667282) tags, or photo-affinity labels.

The compound (S)-HexylHIBO, which is structurally related to the isoxazole core of our subject compound, serves as an excellent example of a chemical probe used to investigate the role of metabotropic glutamate receptors in neurological processes. smolecule.com The hexyl group in such molecules can enhance membrane permeability, allowing the probe to reach its intracellular target. By modifying this compound, researchers can design and synthesize custom probes to explore specific biological questions, making it a key component in the toolbox of chemical biology. smolecule.commedchemexpress.com

Utility in Coordination Chemistry and Material Science

The isoxazole ring system can be ingeniously transformed into other heterocyclic structures that are valuable in coordination chemistry. A notable strategy involves the conversion of isoxazoles into pyridine (B92270) rings. This transformation allows for the synthesis of ligands like 2,2'-bipyridines, which are famous for their ability to form stable complexes with a wide range of metal ions. researchgate.net

Research has demonstrated that isoxazole-containing precursors can be used to synthesize unsymmetrical bipyridine ligands, which subsequently react with metals like palladium to form organometallic complexes. researchgate.net These complexes are of interest not only for catalysis but also for material science, as they can exhibit unique photophysical or electronic properties. researchgate.net The versatility of the isoxazole core makes this compound a potential precursor for novel ligands and advanced materials. ambeed.comacs.org

| Starting Material | Transformation | Product | Application |

| Isoxazole derivative | Ring transformation via relay catalysis | Substituted Pyridine | Ligand Synthesis |

| Synthesized Pyridine Ligand | Reaction with metal salt (e.g., PdCl₂) | Metal-Ligand Complex | Catalysis, Material Science |

Application in Heterocyclic Chemistry for Diverse Compound Libraries

One of the most powerful applications of this compound is in the generation of diverse compound libraries for high-throughput screening in drug discovery. The reactivity of the 3-amino group can be exploited to produce a wide array of new heterocyclic systems. ethernet.edu.et

For example, studies on the analogous 3-amino-5-methylisoxazole show that it reacts readily with activated enol ethers. imist.ma Depending on the specific reactant, this leads to the formation of either isoxazolyl enamines or, through a subsequent cyclization, more complex fused heterocyclic systems like isoxazolopyrimidinones. imist.ma This type of reaction is highly modular, meaning that by simply changing the enol ether component, a large library of structurally diverse products can be created from the single this compound building block. The creation of such 6,5-fused ring systems is a common strategy in medicinal chemistry to explore new chemical space. acs.org

Future Perspectives and Emerging Research Avenues for 5 Hexyl 1,2 Oxazol 3 Amine

Development of Novel and Efficient Synthetic Routes for the Compound and its Derivatives

The synthesis of 3-amino-5-alkylisoxazoles has been a subject of considerable research, with methodologies evolving to improve efficiency, scalability, and regioselectivity. organic-chemistry.orgthieme-connect.com A reliable and scalable method for preparing 3-amino-5-alkylisoxazoles involves the reaction of β-ketonitriles with hydroxylamine (B1172632). The regioselectivity of this reaction is critically dependent on pH and temperature. To favor the formation of the desired 3-amino isomer, the reaction is typically conducted at a pH between 7 and 8 and at temperatures at or below 45°C, which facilitates the preferential reaction of hydroxylamine with the nitrile group. organic-chemistry.orgthieme-connect.com This is followed by an acid-mediated cyclization to yield the final product. organic-chemistry.orgthieme-connect.com

Future research in this area could focus on several key aspects:

Green Chemistry Approaches: Exploring the use of greener solvents, such as water or ethanol, and developing catalytic systems that minimize waste and energy consumption. mdpi.comtandfonline.com For instance, the use of heteropolyacids as reusable catalysts has shown promise in the synthesis of other isoxazole (B147169) derivatives. tandfonline.com

Flow Chemistry: Implementing continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of intermediates.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of isoxazole derivatives. igi-global.com

Novel Starting Materials: Investigating alternative and more readily available starting materials for the synthesis of the β-ketonitrile precursor to 5-hexyl-1,2-oxazol-3-amine.

A summary of synthetic approaches for related compounds is presented in Table 1.

Table 1: Synthetic Methodologies for 3-Amino-5-Alkylisoxazoles

| Method | Key Reagents | Key Conditions | Advantages |

|---|---|---|---|

| From β-Ketonitriles | β-Ketonitrile, Hydroxylamine | pH 7-8, Temp ≤ 45°C, Acid-mediated cyclization | Good regioselectivity, scalable. organic-chemistry.orgthieme-connect.com |

| From α,β-Acetylenic Oximes | α,β-Acetylenic oxime | Cycloisomerization | Access to specific substitution patterns. researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Terminal acetylenes | Palladium-catalyzed | Four-component coupling. researchgate.net |

Advanced Computational Studies for Rational Design, Mechanism Prediction, and Virtual Screening

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound and its derivatives, computational studies can provide deep insights into their properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are instrumental in correlating the structural features of molecules with their biological activities. tandfonline.comnih.govresearchgate.netnih.gov For this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to design new derivatives with enhanced potency for specific biological targets. nih.govmdpi.com These models can identify which steric and electronic fields around the molecule are crucial for its activity. nih.govmdpi.com

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are vital for understanding the interactions between a ligand and its target protein at the atomic level. tandfonline.comnih.gov By docking this compound into the binding sites of various enzymes or receptors, researchers can predict its potential biological targets and binding affinity. tandfonline.comnih.gov Subsequent MD simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. tandfonline.commdpi.com

Density Functional Theory (DFT) Calculations: DFT methods are valuable for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. worldscientific.com For this compound, DFT can be used to calculate properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and chemical reactivity descriptors. worldscientific.com This information can help in predicting the molecule's reactivity and potential sites for metabolic modification.

Key computational approaches are summarized in Table 2.

Table 2: Computational Approaches for a Deeper Understanding of this compound

| Computational Method | Application | Potential Insights |

|---|---|---|

| QSAR | Rational design of new derivatives. | Correlation of structural features with biological activity. tandfonline.comnih.govresearchgate.netnih.gov |

| Molecular Docking | Prediction of biological targets. | Binding modes and affinities with proteins. tandfonline.comnih.gov |

| Molecular Dynamics | Understanding ligand-protein interactions. | Stability of the ligand-protein complex. tandfonline.commdpi.com |

Exploration of Undiscovered Biological Target Interactions and Pathways

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. tandfonline.comnih.govnih.govontosight.ai The specific biological targets and pathways of this compound remain largely unexplored.

Future research should focus on a broad-based screening approach to identify its biological targets. This could involve:

High-Throughput Screening (HTS): Testing the compound against large libraries of biological targets to identify initial hits.

Phenotypic Screening: Assessing the compound's effect on cellular phenotypes to uncover novel mechanisms of action.

Chemoproteomics: Using chemical probes based on the this compound scaffold to identify its protein binding partners in a cellular context.

Based on the known activities of other isoxazole derivatives, potential areas of investigation include:

Enzyme Inhibition: Many isoxazoles are known to inhibit enzymes such as kinases, proteases, and tubulin. tandfonline.comnih.gov The hexyl group could confer specific interactions within hydrophobic pockets of enzyme active sites.

Receptor Modulation: Isoxazole derivatives can act as agonists or antagonists for various receptors, including the AMPA receptor. nih.gov

Anticancer Activity: The isoxazole moiety is present in several anticancer agents, and their mechanisms often involve inducing apoptosis or inhibiting cell proliferation. tandfonline.comnih.gov

Antimicrobial and Antifungal Activity: The lipophilic nature of the hexyl chain might enhance the compound's ability to penetrate microbial cell membranes, making it a candidate for new antimicrobial or antifungal agents. ontosight.aimdpi.com

Expanding Applications in Specialized Organic Transformations and Catalysis

Beyond its potential biological applications, the unique chemical structure of this compound makes it a valuable building block in organic synthesis and a potential candidate for catalytic applications. benthamdirect.comresearchgate.net

The isoxazole ring can be considered a "masked" form of other functional groups. researchgate.net Under specific conditions, the N-O bond can be cleaved to reveal a β-hydroxy ketone, γ-amino alcohol, or other useful synthetic intermediates. benthamdirect.comresearchgate.net The amino group at the 3-position provides a handle for further functionalization, allowing for the construction of more complex molecular architectures.

In the realm of catalysis, the isoxazole nitrogen and the exocyclic amino group can act as ligands for metal centers. This opens up the possibility of designing novel catalysts for a variety of organic transformations. For instance, isoxazole derivatives have been explored as ligands in catalysis. benthamdirect.com Research could focus on synthesizing chiral derivatives of this compound to be used as ligands in asymmetric catalysis. Furthermore, isoxazole derivatives have been used as reagents in transition metal-catalyzed reactions, for example, in the amination of alkynes. rsc.org

Multidisciplinary Approaches to Uncover New Biological Functions

Unlocking the full potential of this compound will require a multidisciplinary approach that integrates chemistry, biology, and computational science. By combining these fields, researchers can create a synergistic workflow for drug discovery and development.

This approach would involve:

Chemical Synthesis: Generating a library of derivatives with systematic modifications to the hexyl chain and the amino group.

Biological Evaluation: Screening this library against a diverse range of biological targets and in various disease models.

Computational Modeling: Using the experimental data to build and refine predictive QSAR and machine learning models.

This iterative cycle of design, synthesis, testing, and modeling can significantly accelerate the identification of lead compounds with optimized properties. tandfonline.comresearchgate.netnih.gov

Integration with AI and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets and the development of predictive models with high accuracy. ukaazpublications.comresearchgate.net For this compound, AI and ML can be applied in several ways:

Predictive ADMET models: AI algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. ukaazpublications.comresearchgate.net

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with desired properties.

Predictive QSAR Models: Machine learning algorithms, such as transformer convolutional neural networks, can be used to develop highly predictive QSAR models for identifying compounds with high cytostatic potential. interconf.center

By integrating AI and ML into the research pipeline, scientists can more efficiently navigate the vast chemical space and focus resources on the most promising candidates, ultimately accelerating the journey from a single compound to a potential new therapeutic or functional material.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-hexyl-1,2-oxazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between hexyl-substituted precursors and hydroxylamine derivatives. Key steps include cyclization under acidic or basic conditions. For example, analogous oxazole syntheses (e.g., 5-aryl-1,2,4-oxadiazoles) use bromination followed by dehydrobromination with NaNH₂ in liquid ammonia . Yield optimization requires careful control of temperature (–70°C to –60°C) and stoichiometric ratios of precursors. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid prolonged exposure to moisture or oxygen, as oxazole derivatives are prone to hydrolysis. Waste disposal must follow protocols for nitrogen-containing heterocycles: segregate acidic/basic byproducts and use licensed waste management services .